2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate
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Description
2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate is a useful research compound. Its molecular formula is C20H17F3N4O8 and its molecular weight is 498.371. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that compounds containing the azetidin-2-one (β-lactam) ring structure have been investigated for their antiproliferative activity . They have demonstrated effectiveness in breast-cancer cell lines as tubulin-targeting antimitotic agents and selective estrogen-receptor modulators (SERMs) .
Mode of Action
Β-lactam antibiotics, which share a core β-lactam ring structure with this compound, are known to target the transpeptidase enzymes (penicillin-binding proteins), which are required for bacterial cell-wall synthesis .
Biochemical Pathways
It is known that β-lactam antibiotics interfere with the synthesis of the peptidoglycan layer of bacterial cell walls . The β-lactam moiety binds to the enzyme that cross-links the peptidoglycan molecules, which weakens the cell wall and results in cell lysis and death.
Result of Action
Compounds with similar structures have shown antiproliferative activity and have been effective in breast-cancer cell lines as tubulin-targeting antimitotic agents and serms .
Properties
IUPAC Name |
2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O4.C2H2O4/c19-18(20,21)28-13-5-3-12(4-6-13)22-15(26)10-25-8-11(9-25)17-23-16(24-29-17)14-2-1-7-27-14;3-1(4)2(5)6/h1-7,11H,8-10H2,(H,22,26);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBNASBXCIMYIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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